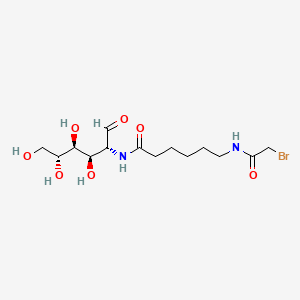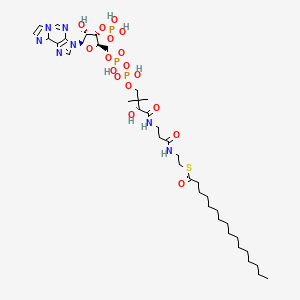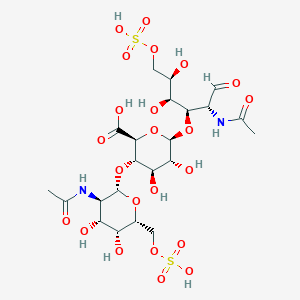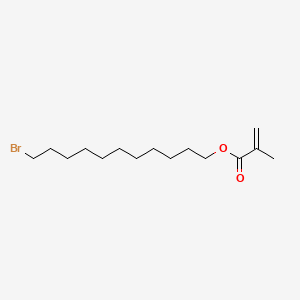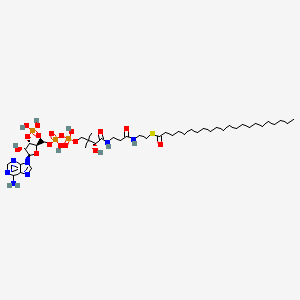
Behenyl-coenzyme A
Descripción general
Descripción
Behenyl-coenzyme A, also known as docosanoyl-coenzyme A, is a biochemical compound that plays a crucial role in lipid metabolism. It is a conjugate of behenic acid (a long-chain saturated fatty acid) and coenzyme A, a cofactor involved in various enzymatic reactions. This compound is essential in the biosynthesis and degradation of fatty acids, making it significant in both biological and industrial contexts.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis:
Industrial Production Methods:
Enzymatic Synthesis: In industrial settings, enzymatic methods are often preferred due to their specificity and mild reaction conditions. Enzymes such as acyl-CoA synthetase can catalyze the formation of this compound from behenic acid and coenzyme A.
Biotechnological Approaches: Genetically engineered microorganisms can be used to produce this compound by incorporating genes encoding for the necessary enzymes into microbial hosts.
Types of Reactions:
Oxidation: this compound can undergo beta-oxidation, a metabolic process where fatty acids are broken down to generate acetyl-coenzyme A.
Reduction: It can be reduced to form behenyl alcohol in the presence of specific reductases.
Substitution: this compound can participate in acyl transfer reactions, where the behenyl group is transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Requires enzymes such as acyl-CoA dehydrogenase, enoyl-CoA hydratase, and beta-hydroxyacyl-CoA dehydrogenase.
Reduction: Utilizes reductases and NADPH as a cofactor.
Substitution: Involves acyltransferases and specific substrates depending on the target molecule.
Major Products:
Beta-Oxidation: Produces acetyl-coenzyme A and shorter-chain acyl-coenzyme A molecules.
Reduction: Produces behenyl alcohol.
Substitution: Produces various acylated molecules depending on the substrate.
Chemistry:
Synthesis of Complex Lipids: this compound is used as an intermediate in the synthesis of complex lipids, including phospholipids and sphingolipids.
Biology:
Lipid Metabolism Studies: It is used to study the pathways and regulation of lipid metabolism in cells.
Enzyme Activity Assays: this compound serves as a substrate in assays to measure the activity of enzymes involved in fatty acid metabolism.
Medicine:
Drug Development: It is investigated for its potential role in developing treatments for metabolic disorders, such as fatty acid oxidation disorders.
Biomarker Research: this compound levels can be used as biomarkers for certain metabolic conditions.
Industry:
Cosmetics: this compound derivatives are used in the formulation of cosmetics and personal care products due to their emollient properties.
Nutraceuticals: It is explored for its potential benefits in dietary supplements aimed at improving lipid metabolism.
Mecanismo De Acción
Behenyl-coenzyme A exerts its effects primarily through its role as an acyl donor in enzymatic reactions. It participates in the beta-oxidation pathway, where it is sequentially oxidized to produce acetyl-coenzyme A, which enters the citric acid cycle for energy production. The compound also acts as a substrate for acyltransferases, facilitating the transfer of the behenyl group to other molecules, thereby influencing lipid biosynthesis and modification.
Molecular Targets and Pathways:
Beta-Oxidation Enzymes: Targets enzymes such as acyl-CoA dehydrogenase, enoyl-CoA hydratase, and beta-hydroxyacyl-CoA dehydrogenase.
Acyltransferases: Involved in the transfer of the behenyl group to various acceptor molecules.
Comparación Con Compuestos Similares
Palmitoyl-coenzyme A: Another long-chain acyl-coenzyme A involved in lipid metabolism.
Stearoyl-coenzyme A: Similar in function but derived from stearic acid.
Oleoyl-coenzyme A: Derived from oleic acid and involved in unsaturated fatty acid metabolism.
Uniqueness of Behenyl-coenzyme A:
Chain Length: this compound has a longer carbon chain (22 carbons) compared to palmitoyl-coenzyme A (16 carbons) and stearoyl-coenzyme A (18 carbons), which can influence its physical properties and biological functions.
Specificity: The longer chain length of this compound may confer unique interactions with enzymes and substrates, making it particularly useful in specific biochemical pathways and industrial applications.
Propiedades
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/t32-,36-,37-,38+,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDZLVOCGALPLR-GNSUAQHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H78N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179069 | |
| Record name | Behenyl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1090.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24330-89-0 | |
| Record name | Docosanoyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24330-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Behenyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024330890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Behenyl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


